molecular formula C19H19NO6S B2563614 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 1448072-73-8

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2563614
CAS No.: 1448072-73-8
M. Wt: 389.42
InChI Key: NWFZVBNKXGAYFQ-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H19NO6S and its molecular weight is 389.42. The purity is usually 95%.
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Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide (hereafter referred to as "the compound") is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Characteristics

The compound features several key structural components:

  • Benzo[d][1,3]dioxole moiety : Known for enhancing biological interactions due to its electron-rich nature.
  • But-2-yn-1-yl linker : Provides spatial orientation and flexibility.
  • Benzenesulfonamide group : Often associated with anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. The sulfonamide group is particularly noted for its role in inhibiting enzymes linked to inflammatory pathways and cancer progression.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in cell proliferation and inflammation.
  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through caspase activation pathways .
  • Signal Transduction Modulation : The structural components allow for interactions that can alter signaling pathways within cells.

In Vitro Studies

Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds containing benzenesulfonamide moieties have shown IC50 values ranging from 6 to 20 µM against HeLa cells, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)Mechanism
11HeLa6Apoptosis induction via caspase activation
12HeLa7Apoptosis induction via caspase activation
13HeLa18Apoptosis induction via caspase activation

Case Studies

  • Cytotoxic Activity : In a study evaluating the cytotoxic effects of related compounds on HeLa cells, it was found that treatment with these compounds significantly increased the early apoptotic population and activated caspases .
  • Anti-inflammatory Properties : The sulfonamide component has been linked to anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of the compound remains under investigation but is expected to involve metabolic pathways common to similar sulfonamide compounds. Preliminary studies suggest that metabolic stability may vary significantly based on structural modifications.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6S/c1-14-11-16(6-8-17(14)23-2)27(21,22)20-9-3-4-10-24-15-5-7-18-19(12-15)26-13-25-18/h5-8,11-12,20H,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFZVBNKXGAYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC#CCOC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.